[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
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Overview
Description
The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds . The “but-3-en-1-yl” part suggests the presence of a butene (a four-carbon alkene) group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole derivatives are often synthesized using the Huisgen cycloaddition, also known as "click chemistry" . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, triazoles are stable compounds and can exhibit aromaticity .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound and its derivatives are extensively used in chemical synthesis. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized through 1,3-dipolar cycloaddition reaction, with its structure established via NMR, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Pharmacological Applications
- Some triazole derivatives, including the target compound, have shown significant antimicrobial activities. For instance, derivatives were synthesized and exhibited moderate to excellent antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
- In the search for novel human dihydroorotate dehydrogenase inhibitors, a series of triazole derivatives were designed, synthesized, and showed potent inhibitory effects, providing a valuable reference for future optimization of these derivatives (Gong et al., 2017).
Material Science and Catalysis
- Amphiphilic tris(triazolyl)amines, including derivatives of the target compound, were investigated as bi-functional surfactants serving as N donor ligands and surfactants for copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).
- Novel air-stable ruthenium(ii) complexes bearing tridentate ligands, including the target compound, were synthesized and characterized. These complexes showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes, indicating their importance in catalytic processes (Sole et al., 2019).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with tubulin .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization .
Biochemical Pathways
Related compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Result of Action
Related compounds have been shown to induce apoptosis in bt-474 cells .
Future Directions
Properties
IUPAC Name |
(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCZMHWWZPZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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